1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea is an organic compound that features a urea backbone with two distinct substituents: a 3,4-dimethoxybenzyl group and a 2-(thiophen-3-yl)benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea typically involves the reaction of 3,4-dimethoxybenzylamine with 2-(thiophen-3-yl)benzyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives with oxidized substituents.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiophene ring.
Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed:
Oxidation: Oxidized urea derivatives.
Reduction: Reduced thiophene-containing urea derivatives.
Substitution: Substituted benzyl urea derivatives with various functional groups.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-2-yl)benzyl)urea: Similar structure but with a thiophen-2-yl group instead of thiophen-3-yl.
1-(3,4-Dimethoxybenzyl)-3-(2-(furan-3-yl)benzyl)urea: Contains a furan ring instead of a thiophene ring.
1-(3,4-Dimethoxybenzyl)-3-(2-(pyridin-3-yl)benzyl)urea: Features a pyridine ring in place of the thiophene ring.
Uniqueness: 1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)benzyl)urea is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethoxybenzyl group also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(2-thiophen-3-ylphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-25-19-8-7-15(11-20(19)26-2)12-22-21(24)23-13-16-5-3-4-6-18(16)17-9-10-27-14-17/h3-11,14H,12-13H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMBMCIXKQJRIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CC=CC=C2C3=CSC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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